molecular formula C8H7ClN2 B1278621 2-Amino-4-chloro-5-methylbenzonitrile CAS No. 289686-80-2

2-Amino-4-chloro-5-methylbenzonitrile

Cat. No. B1278621
M. Wt: 166.61 g/mol
InChI Key: UUWBRWXXBHDPMM-UHFFFAOYSA-N
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Patent
US06699861B1

Procedure details

To a solution of 2-bromo-5-chloro-4-methylaniline (13.0 g 58.96 mmol) in N-methylpyrrolidinone (100 ml) was added copper(I) cyanide (10.56 g, 118 mmol). The reaction mixture was placed in an oil bath preheated to 163° C. and stirred at this temperature for 2 h. The reaction mixture was allowed to cool to room temperature and then poured in ice-water (300 ml) and aqueous ammonia (90 ml). The brown precipitate was collected by filtration, washed with water (150 ml), dissolved in dichloromethane and the insoluble material was removed by filtration. The filtrate was washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo. Purification, on gradient elution with dichloromethane in petroleum ether 60-80° C. (65 to 95%), afforded a white solid (6.52 g), mp 180° C.; 1H-NMR (DMSO-d6) 2.14 (s, 3H, 4-CH3), 6.11 (s, 2H, NH2), 6.86 (s, 1H, 6-H), 7.39 (s, 1H, 3-H); MS (FAB, m/z) 166,168 [(M+H)+; 90%, 40% respectively; Cl isotopic pattern]; FAB-HRMS: measured 166.0307; calculated for C8H8ClN2 (M+H)+ 166.0298.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([CH3:9])[C:6]([Cl:10])=[CH:5][C:3]=1[NH2:4].[Cu][C:12]#[N:13].N>CN1CCCC1=O>[C:12]([C:2]1[CH:8]=[C:7]([CH3:9])[C:6]([Cl:10])=[CH:5][C:3]=1[NH2:4])#[N:13]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
BrC1=C(N)C=C(C(=C1)C)Cl
Name
Quantity
10.56 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
N
Step Three
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
preheated to 163° C.
FILTRATION
Type
FILTRATION
Details
The brown precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (150 ml)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
on gradient elution with dichloromethane in petroleum ether 60-80° C. (65 to 95%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=C(N)C=C(C(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.